molecular formula C10H9NO2 B1329215 5,7-Dimethylisatin CAS No. 39603-24-2

5,7-Dimethylisatin

Cat. No. B1329215
CAS RN: 39603-24-2
M. Wt: 175.18 g/mol
InChI Key: HFZSCCJTJGWTDZ-UHFFFAOYSA-N
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Description

5,7-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 . It is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

5,7-Dimethylisatin can be synthesized using sulfuric acid at 80°C for approximately 40 minutes . The reaction involves cooling with ice and the yield is about 60% .


Molecular Structure Analysis

The molecular weight of 5,7-Dimethylisatin is 175.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-1H-indole-2,3-dione .


Chemical Reactions Analysis

5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester .


Physical And Chemical Properties Analysis

5,7-Dimethylisatin has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 47.1±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Antitumor Agents

A study by Kostrhunova et al. (2019) highlighted the potent cytotoxic effects of a platinum agent [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ (56MeSS, 5), which shows promise as an antitumor metallodrug. This compound differs in its mechanism of action from conventional platinum-based drugs, such as cisplatin or oxaliplatin. It exhibits multimodal actions, including DNA damage, mitochondrial membrane potential reduction, and epigenetic processes, suggesting a potential application in cancer therapy, particularly in triple-negative breast cancer cells (Kostrhunova et al., 2019).

Anti-inflammatory Effects

Research conducted by Taechowisan et al. (2006) investigated the anti-inflammatory effects of 5,7-dimethyloxy-4-p.-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin. These compounds, produced by Streptomyces aureofaciens, showed significant inhibitory effects on the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in murine macrophage cells. The findings support the potential application of these compounds as anti-inflammatory agents (Taechowisan et al., 2006).

Neuroprotective Effects

Linker et al. (2011) discussed the neuroprotective effects of dimethyl fumarate, a compound used in multiple sclerosis treatment. Their study showed that dimethyl fumarate activates the Nrf2 antioxidant pathway, enhancing cellular resistance to oxidative stress and inflammation. This suggests its application in neuroprotective strategies for conditions such as multiple sclerosis (Linker et al., 2011).

Cancer Cell Differentiation

Alesiani et al. (2008) investigated the effect of 5,7-dimethoxycoumarin on melanoma cell lines, finding it reduced cell proliferation and induced differentiation. This differentiation was evidenced by morphological changes, melanin synthesis, and decreased activation of certain proteins involved in cancer growth. These findings suggest a potential application in melanoma therapy (Alesiani et al., 2008).

Proteomics and Biomolecular Studies

Boersema et al. (2009) discussed the use of dimethyl labeling in proteomics for protein quantification. This technique, which involves stable isotope labeling at the peptide level, is useful for high-throughput experiments and can be applied to a range of samples. This indicates its utility in detailed biomolecular and proteomic analyses (Boersema et al., 2009).

Depression and Stress Management

Yang and Wang (2016)

studied the effects of 5,7-dimethoxycoumarin in preventing depression induced by chronic mild stress in rats. The compound showed promise in increasing the expression of heat shock protein-70 and inhibiting monoamine oxidase-A levels, which are associated with stress and depression. This suggests a potential role for 5,7-dimethoxycoumarin in managing depression and stress-related disorders (Yang & Wang, 2016).

Safety And Hazards

5,7-Dimethylisatin should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

5,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZSCCJTJGWTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192716
Record name 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylisatin

CAS RN

39603-24-2
Record name 5,7-Dimethylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39603-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-dione, 5,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Rastogi - Indian Journal of Heterocyclic Chemistry, 2020 - researchgate.net
Some new 1-substituted-3-[4-(2, 4-dichlorobenzyloxy)-benzoylhydrazono]-5, 7-dimethylisatins (Schiff bases) and 1-aminomethyl-3-[4-(2, 4-dichlorobenzyloxy)-benzoylhydrazono]-5, 7-…
Number of citations: 1 www.researchgate.net
YE Ryzhkova, VM Kalashnikova, FV Ryzhkov… - Molbank, 2023 - mdpi.com
Pseudo-multicomponent reactions (Pseudo-MCRs) have led to a variety of compounds with interesting biological properties, especially desirable in the pharmaceutical industry. The …
Number of citations: 3 www.mdpi.com
AV Velikorodov, VA Ionova, OV Degtyarev… - Pharmaceutical …, 2013 - Springer
A series of carbamate-functionalized spiro compounds were synthesized by [3+2]-cycloaddition and condensation reactions based on methyl {4(3)-[2-(2-oxo-1,2-dihydro-3H-indol-3-…
Number of citations: 66 link.springer.com
OJ Sonderegger, T Bürgi, LK Limbach… - Journal of Molecular …, 2004 - Elsevier
The enantioselective hydrogenation of several isatine derivatives over cinchonidine modified Pt/Al 2 O 3 was investigated. A maximum enantiomeric excess (ee) of 45% was found for (R…
Number of citations: 24 www.sciencedirect.com
HA Karnes, BD Kybett, MH Wilson… - Journal of the …, 1965 - ACS Publications
High-purity samples of 3, 4, 5, 6-and 2, 4, 5, 7-tetramethyl-phenanthrenes have been synthesized. Heats of com-bustion and vapor pressure measurements have estab-lished the …
Number of citations: 40 pubs.acs.org
PJ Bray, RV Mulkern… - Magnetic resonance in …, 1985 - Wiley Online Library
14N nuclear quadrupole resonances have been found for eight substituted isatin compounds. Variations in the electric field gradient (EFG) and asymmetry parameter, η, have been …
MK Biyala, N Fahmi, RV Singh - 2004 - nopr.niscpr.res.in
Boron(III) complexes of 6-nitro-3-(indolin-2-one)hydrazinecarbothioamide(L 1 H), 6-nitro-J-(i ndolin-2-one) hydrazinecarboxamide( L 2 H), 5,7 -dimethyl-3-(indolin-2-one )hydrazi …
Number of citations: 17 nopr.niscpr.res.in
B Rai, RD Shukla, A Kumar - Green Chemistry, 2018 - pubs.rsc.org
A ZnO-NP catalyzed direct indolation of in situ generated tryptanthrin via C–H functionalization and C–C bond formation has been developed. This novel and greener approach has …
Number of citations: 27 pubs.rsc.org
CB Hudson, AV Robertson - Australian Journal of Chemistry, 1967 - CSIRO Publishing
Substituted isatins having a free NH group react with 3,4- dehydroproline, like isatin itself, to give 3-(1-pyrrolyl)oxindoles. Analysis of the NMR spectra of the 5-nitro and 5,7-dibromo …
Number of citations: 7 www.publish.csiro.au
I Chiyanzu, E Hansell, J Gut, PJ Rosenthal… - Bioorganic & medicinal …, 2003 - Elsevier
While commercial isatins were practically inactive against the target proteases, thiosemicarbazone derivatives were found to be active. The most active compound from the series …
Number of citations: 196 www.sciencedirect.com

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